Researchers developing allosteric kinase inhibitors often struggle with hazardous late-stage fluorinations or lack of precise halogen-bond donors. 4-(Chlorodifluoromethoxy)aniline (CAS 39065-95-7) solves this by providing a pre-installed -OCF2Cl group, enabling:
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4-(Chlorodifluoromethoxy)aniline (CAS 39065-95-7) is a highly specialized, para-substituted fluorinated building block utilized extensively in advanced pharmaceutical and agrochemical manufacturing. By providing a pre-installed chlorodifluoromethoxy (-OCF2Cl) group on an aniline core, this compound allows chemists to bypass hazardous late-stage fluorination protocols [1]. The -OCF2Cl moiety is a specialized 'pseudo-halogen' that imparts exceptional lipophilicity, high metabolic stability, and specific electronic properties to downstream molecules, making it a critical precursor for next-generation kinase inhibitors and structurally optimized agrochemicals [2].
Introduces the chlorodifluoromethoxy (-OCF₂Cl) group at the para position of aniline.
Offers distinct electronic and steric properties compared to -OCF₃ or -OCHF₂ analogs.
Enables SAR exploration of lipophilicity and metabolic stability in medicinal chemistry programs.
Substituting 4-(chlorodifluoromethoxy)aniline with more common analogs like 4-(trifluoromethoxy)aniline or 4-(difluoromethoxy)aniline fundamentally alters the physicochemical and binding profile of the final product. The -OCF3 group is chemically inert at the oxygen-adjacent carbon and incapable of forming halogen bonds, whereas the -OCF2Cl group features a polarizable chlorine atom that acts as a highly specific, unconventional halogen bond (XB) donor in biological targets [1]. Conversely, the -OCHF2 group acts as a hydrogen bond donor, leading to completely orthogonal solvation and receptor interaction behaviors. From a procurement perspective, if a target molecule relies on the precise steric bulk and halogen-bonding vector of the -OCF2Cl group, substituting the precursor with a trifluoromethoxy analog will result in a near-total loss of target affinity and downstream product failure [2].
The primary functional differentiator of the -OCF2Cl group is its ability to act as an unconventional halogen bond donor. In structural models of kinase binding pockets (e.g., ABL1), the -OCF2Cl moiety achieves a complex formation energy of -11.2 kJ/mol at an optimal distance of 3.3 Å and an angle of 178.3° [1]. The trifluoromethoxy (-OCF3) analog cannot form this bond, relying only on weaker van der Waals interactions. Procuring the precise -OCF2Cl aniline is therefore mandatory for synthesizing active pharmaceutical ingredients that require this specific orthogonal binding vector.
| Evidence Dimension | Halogen bond (XB) complex formation energy |
| Target Compound Data | -11.2 kJ/mol (at 3.3 Å distance, 178.3° angle) |
| Comparator Or Baseline | Trifluoromethoxy (-OCF3) analog (0 kJ/mol XB energy, incapable of halogen bonding) |
| Quantified Difference | Complete gain of function for orthogonal halogen bonding |
| Conditions | In silico and crystallographic modeling of ABL1 kinase myristoyl pocket (L448 backbone interaction) |
Procuring this exact compound is essential for structural activity relationship (SAR) campaigns where target binding relies on halogen bond formation, which cannot be achieved with cheaper -OCF3 substitutes.
Incorporating the -OCF2Cl group via late-stage synthesis on an assembled core is notoriously difficult, often requiring highly toxic carbon tetrachloride and anhydrous hydrogen fluoride, which typically limits yields to approximately 45% [1]. Procuring pre-functionalized 4-(chlorodifluoromethoxy)aniline allows manufacturers to utilize standard, high-yielding amine coupling chemistries (such as SNAr or Buchwald-Hartwig aminations). This effectively doubles the synthetic yield of the target intermediate while eliminating the need for specialized, corrosion-resistant fluorination reactors [1].
| Evidence Dimension | Synthetic yield and safety profile for -OCF2Cl incorporation |
| Target Compound Data | Direct amine coupling using pre-functionalized aniline (Standard high yields, >80%) |
| Comparator Or Baseline | Late-stage fluorination of p-nitrophenol using HF and CCl4 (~45% yield) |
| Quantified Difference | >35% yield improvement and complete elimination of highly toxic/corrosive reagents |
| Conditions | Industrial scale-up or laboratory synthesis of -OCF2Cl containing intermediates |
Purchasing the pre-functionalized aniline drastically reduces manufacturing complexity, avoids the handling of highly hazardous fluorinating agents, and significantly improves overall process yields.
The -OCF2Cl substituent provides a distinct lipophilicity profile compared to traditional fluorinated groups. Comparative partition coefficient studies demonstrate that lipophilicity strictly increases in the order of -OCF2H < -OCF3 < -OCF2Cl[1]. For formulation scientists and medicinal chemists optimizing membrane permeability or soil half-life, selecting the chlorodifluoromethoxy building block provides a quantifiable increase in the hydrophobic substituent parameter compared to the more common trifluoromethoxy baseline[2].
| Evidence Dimension | Hydrophobic substituent parameter (LogP modulation) |
| Target Compound Data | Highest lipophilicity increment in the fluoro-ether series |
| Comparator Or Baseline | -OCF3 and -OCHF2 substituted analogs |
| Quantified Difference | Measurable positive shift in LogP (LogP increases in order: -OCF2H < -OCF3 < -OCF2Cl) |
| Conditions | Standard octanol/water partitioning models |
Buyers optimizing for maximum membrane permeability or specific hydrophobic interactions should select this compound over the -OCF3 analog to achieve the highest lipophilicity increment in the fluoro-ether series.
This compound is the exact precursor required for developing BCR-ABL1 inhibitors (such as Asciminib analogs) where the -OCF2Cl group is strictly required to form a critical halogen bond with the L448 backbone oxygen in the myristoyl pocket [1].
4-(Chlorodifluoromethoxy)aniline is utilized as a primary reactant in the preparation of arylphthalazines and 1,3,4-oxadiazole heterocyclic compounds, which are orally bioavailable inhibitors of VEGFR-1 and VEGFR-2 [2].
Procured for the synthesis of novel pesticides and herbicides where the -OCF2Cl group provides specific metabolic stability against oxidative degradation while fine-tuning the lipophilicity (LogP) for optimal leaf penetration compared to standard -OCF3 derivatives[3].
Irritant